molecular formula C19H15N3O2S2 B2978946 N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-60-1

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

カタログ番号: B2978946
CAS番号: 1111160-60-1
分子量: 381.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a thiazoloquinazoline derivative characterized by a fused bicyclic core with a thioxo group at position 1, a ketone at position 5, and a benzyl-substituted carboxamide at position 2. The 7-methyl group on the quinazoline ring distinguishes it from other analogs.

特性

IUPAC Name

N-benzyl-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-11-7-8-14-13(9-11)17(23)21-16-15(26-19(25)22(14)16)18(24)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCLNWAUBYRZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes current research findings on its biological activity, including its efficacy in modulating ion channels and potential anticancer properties.

Chemical Structure and Synthesis

The compound features a thiazoloquinazoline core, which is known for its diverse biological activities. The synthesis of derivatives of this compound has been reported, focusing on modifications that enhance biological activity. For instance, the introduction of various substituents on the benzyl and thiazole rings has been shown to impact the compound's pharmacological properties significantly .

Ion Channel Modulation

Recent studies have highlighted the ability of N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide to activate large-conductance voltage- and Ca²⁺-activated K⁺ channels (BK channels). In vitro assays demonstrated that certain derivatives exhibited significant channel-opening activity, with one derivative showing an EC₅₀ value of 2.89 μM . This suggests a promising role for these compounds in treating conditions like overactive bladder (OAB), where modulation of ion channels can alleviate symptoms.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. A series of thiazoloquinazoline derivatives were evaluated for cytotoxicity against various cancer cell lines, including Huh7-D12 and Caco-2. Notably, compounds derived from this class demonstrated substantial growth inhibition in tumor cells without affecting normal cells . The most potent derivatives exhibited IC₅₀ values in the micromolar range, indicating their potential for further development as anticancer therapies.

Summary of Biological Activities

Activity Details
Ion Channel Activation EC₅₀ = 2.89 μM; significant activation of BK channels observed .
Cytotoxicity Effective against several cancer cell lines; IC₅₀ values in the micromolar range .
Selectivity Exhibited selective toxicity towards cancer cells over normal cells .

Case Study 1: Overactive Bladder Treatment

In a study focused on OAB treatment, N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide was administered to animal models. The results indicated a significant reduction in voiding frequency at higher doses (50 mg/kg), suggesting efficacy in managing OAB symptoms through BK channel activation .

Case Study 2: Anticancer Efficacy

A separate investigation assessed the anticancer properties of thiazoloquinazoline derivatives against human cancer cell lines. The findings revealed that specific modifications to the compound structure enhanced cytotoxic effects while maintaining selectivity for cancerous over normal cells . This highlights the importance of structural optimization in developing effective therapeutics.

類似化合物との比較

Substitutions on the Carboxamide Side Chain

  • N-Phenyl Derivatives ():
    Derivatives with simple phenyl groups (e.g., 11g ) exhibit moderate BKCa channel activation (EC50 = ~5–6 μM). Substitution with ortho-methyl (compound 12a ) improves potency (EC50 = 4.60 μM, ΔRFU = 3.68), while meta-substituted analogs (e.g., 12b ) show enhanced efficacy (ΔRFU = 4.98) despite a slightly higher EC50 (5.74 μM). This suggests steric and electronic effects from substituent positioning critically modulate channel interaction .

  • N-Benzyl Group (Target Compound): The benzyl group introduces a bulkier, aromatic substituent compared to phenyl. However, excessive bulk could reduce binding affinity if steric clashes occur in the target pocket.
  • N-Cyclopentyl Derivative (F083-0116, ):
    The cyclopentyl group in F083-0116 confers specificity for Cryptosporidium parvum calcium-dependent protein kinase 3 (CpCDPK3), with demonstrated enzyme inhibition. In contrast, analogs with phenyl or other substituents (e.g., M333-0125, P174-0133) lack this activity, highlighting the role of aliphatic side chains in target selectivity .

  • 3-Fluorophenyl Derivative ():
    The fluorophenyl substituent (C18H12FN3O2S2, MW = 385.4) introduces electronegativity, which may enhance hydrogen bonding or dipole interactions. However, its biological activity remains uncharacterized .

Modifications on the Quinazoline Core

  • 8-Chloro Substituent (F083-0116):
    The chloro group in F083-0116 likely contributes to enzyme inhibition by interacting with CpCDPK3’s active site. Chlorine’s electron-withdrawing effects and van der Waals interactions are critical for this activity .

BKCa Channel Activation ()

Phenyl-substituted derivatives (e.g., 12a , 12b ) activate BKCa channels, a mechanism relevant for urinary incontinence treatment. Their EC50 values (4.60–5.74 μM) and ΔRFU metrics (3.68–4.98) correlate with substituent positioning, emphasizing the need for balanced lipophilicity and steric compatibility .

Enzyme Inhibition ()

F083-0116’s cyclopentyl side chain and chloro substituent enable CpCDPK3 inhibition, a unique property absent in other analogs. This underscores the importance of tailored substituents for targeting specific enzymes .

Hypothesized Activity of the Target Compound

If optimized, this compound could target BKCa channels or novel enzymes, though experimental validation is required.

Comparative Data Table

Compound Name Substituents Molecular Weight Biological Activity (EC50 or IC50) Target Source
Target Compound (N-benzyl-7-methyl) Benzyl, 7-methyl ~393.5* Not reported Hypothetical N/A
12a (ortho-methyl phenyl) Phenyl, ortho-CH3 ~360.4 EC50 = 4.60 μM BKCa channels
12b (meta-substituted phenyl) Phenyl, meta-substituent ~360.4 EC50 = 5.74 μM BKCa channels
F083-0116 (8-chloro-N-cyclopentyl) Cl, Cyclopentyl ~413.9 IC50 (enzyme) = Not reported CpCDPK3
N-(3-fluorophenyl) () 3-Fluorophenyl 385.4 Not reported Unknown

*Calculated based on molecular formula C20H15N3O2S2.

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves heterocyclization reactions. For example, thiazoloquinazoline derivatives are synthesized by reacting substituted thiols with halogenated intermediates in polar aprotic solvents like DMF, using K₂CO₃ as a base. Key intermediates are characterized via TLC (silica gel, chloroform:acetone = 3:1) and spectroscopic methods (¹H NMR, IR) . Example Reaction Conditions:

ReagentSolventTemperatureTimeYield
RCH₂ClDMFRoom temp.12–24h70–97%

Q. How is X-ray diffraction utilized to confirm the molecular structure?

Single-crystal X-ray diffraction is critical for resolving complex bicyclic structures. Co-crystallization with intermediates (e.g., N-substituted thioamides) helps obtain suitable crystals. Data collection parameters (e.g., λ = 0.71073 Å for Mo-Kα radiation) and refinement methods (e.g., SHELXL-97) validate bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What purification techniques are effective post-synthesis?

Column chromatography (silica gel, chloroform:methanol gradients) and recrystallization (ethanol or acetic acid) are standard. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity fractions by molecular weight, particularly for thermally sensitive derivatives .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis conditions?

Response Surface Methodology (RSM) or Taguchi designs minimize trial-and-error. For example, a Central Composite Design (CCD) evaluates variables like solvent polarity, temperature, and catalyst concentration. ANOVA identifies significant factors, reducing the number of experiments by 40–60% while maximizing yield .

Q. What computational strategies predict reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and energy barriers. ICReDD’s workflow integrates these with cheminformatics to prioritize synthetic routes. Automated reaction path searches (e.g., GRRM) map intermediates, while machine learning predicts regioselectivity in heterocyclization .

Q. How should researchers address contradictions in biological activity data?

Cross-validate assays using multiple models (e.g., RAW264.7 cells for anti-inflammatory activity vs. in vivo models). Meta-analyses of IC₅₀ values under standardized conditions (e.g., pH, serum concentration) resolve discrepancies. Contradictions in cytotoxicity may arise from impurity profiles—HPLC-MS purity checks (>98%) are essential .

Q. What challenges arise in studying heterocyclic reactivity under varying conditions?

Thioxo groups in the thiazoloquinazoline core are prone to oxidation. Kinetic studies under inert atmospheres (N₂/Ar) and variable-temperature NMR monitor degradation. Competing pathways (e.g., ring-opening vs. alkylation) are probed using deuterated solvents to track proton exchange .

Q. How are process control systems adapted for scaling up lab-scale reactions?

Real-time PAT (Process Analytical Technology) tools, like inline FTIR, monitor reaction progress. CFD (Computational Fluid Dynamics) simulations optimize mixing efficiency in reactors, particularly for exothermic steps (e.g., acid-catalyzed cyclization). Scale-up factors (>100x) require adjustments to heating rates and catalyst loading .

Q. Methodological Notes

  • Data Contradiction Analysis : Replicate studies under controlled conditions (e.g., humidity, light exposure) to isolate variables. For example, discrepancies in melting points may stem from polymorphic forms, resolved via PXRD .
  • Safety Protocols : Advanced handling of hazardous intermediates (e.g., chlorinated reagents) requires adherence to institutional Chemical Hygiene Plans, including fume hood use and emergency wash protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。